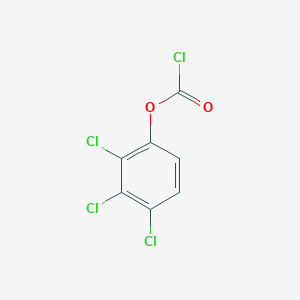

2,3,4-Trichlorophenyl carbonochloridate

Descripción

2,3,4-Trichlorophenyl carbonochloridate (CAS 32080-88-9) is an acyl chloride derivative with the molecular formula C₇H₂Cl₄O₂. It is characterized by a phenyl ring substituted with three chlorine atoms at the 2-, 3-, and 4-positions, coupled with a reactive carbonochloridate group (-O-CO-Cl). This compound is primarily utilized in organic synthesis as an acylating agent, enabling the transfer of the trichlorophenyloxycarbonyl group to nucleophiles such as amines or alcohols. Its reactivity stems from the electron-withdrawing chlorine substituents, which enhance the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophilic attack .

Propiedades

Número CAS |

331282-36-1 |

|---|---|

Fórmula molecular |

C7H2Cl4O2 |

Peso molecular |

259.9 g/mol |

Nombre IUPAC |

(2,3,4-trichlorophenyl) carbonochloridate |

InChI |

InChI=1S/C7H2Cl4O2/c8-3-1-2-4(13-7(11)12)6(10)5(3)9/h1-2H |

Clave InChI |

DGVQWIVRASMLLY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1OC(=O)Cl)Cl)Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

2,3,4-Trichlorophenyl carbonochloridate can be synthesized through several methods. One common method involves the reaction of 2,3,4-trichlorophenol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yield . Industrial production methods often utilize continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently .

Análisis De Reacciones Químicas

2,3,4-Trichlorophenyl carbonochloridate undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,3,4-trichlorophenol and carbon dioxide.

Reduction: It can be reduced to 2,3,4-trichlorophenyl alcohol using reducing agents like lithium aluminum hydride.

Oxidation: It can be oxidized to form 2,3,4-trichlorobenzoic acid using oxidizing agents such as potassium permanganate.

Aplicaciones Científicas De Investigación

2,3,4-Trichlorophenyl carbonochloridate is used in various scientific research applications, including:

Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its ability to react with amino groups in proteins.

Material Science: It is used in the preparation of polymers and resins with specific properties.

Mecanismo De Acción

The mechanism of action of 2,3,4-trichlorophenyl carbonochloridate involves its reactivity with nucleophiles. The carbonyl carbon is highly electrophilic due to the presence of electron-withdrawing chlorine atoms, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .

Comparación Con Compuestos Similares

Research Findings and Data

Table: Comparative Reduction Potentials and Reaction Yields

| Compound | Reduction Potential (V vs. SCE) | Yield in XCEC (%) |

|---|---|---|

| 2,3,4-Trichlorophenyl carbonochloridate | −2.4 | 78 |

| 4-Nitrophenyl carbonochloridate | −2.6 | 92 |

| Phenyl carbonochloridate | −1.9 | 45 |

| 1-Phenylethyl carbonochloridate | −2.1 | 60 |

Notes:

- Lower (more negative) reduction potentials correlate with higher yields in nickel-catalyzed reactions due to efficient SET processes .

- The trichlorophenyl derivative balances reactivity and stability, achieving a 78% yield in XCEC without requiring cryogenic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.